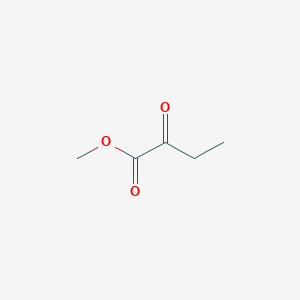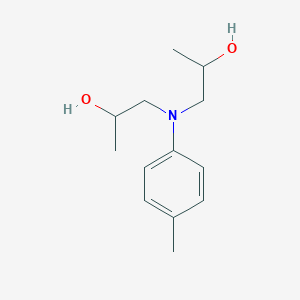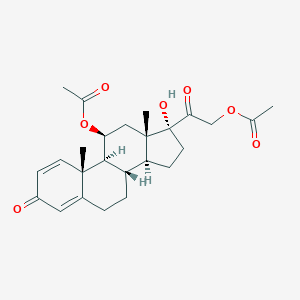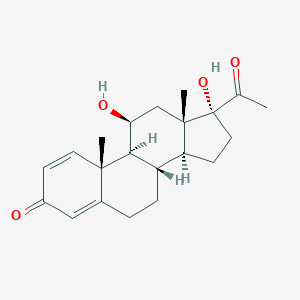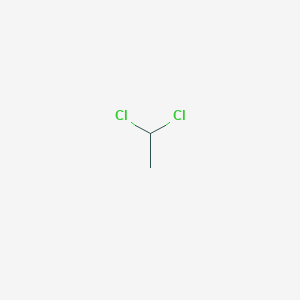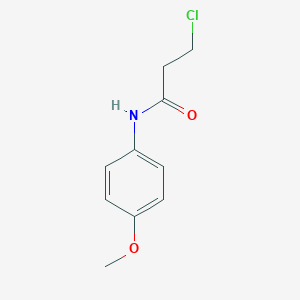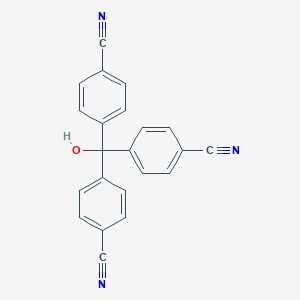
三(4-氰基苯基)甲醇
描述
Tris(4-cyanophenyl)methanol is a compound of interest due to its multifunctional properties, including its potential use as a protecting group for thiols in peptoid synthesis and its functionality in materials chemistry applications. The novel tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide, can be cleaved under mild conditions and functionalised via copper-catalysed cycloaddition reactions (Qiu et al., 2023).
Synthesis Analysis
The synthesis of tris(4-cyanophenyl)methanol involves innovative approaches, such as the use of a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) to prepare new ligands that form stable complexes catalyzing Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Molecular Structure Analysis
Crystallographic analysis reveals that tris(4-cyanophenyl)methanol derivatives form stable salts with acids, showing the significant role of hydrogen bonding and anion influences on the structure (Zhang et al., 2015). Another study on tris(2-(dimethylamino)phenyl)methanol illustrates the crucial role of hydrogen bonding in conformational changes of molecules (Niu et al., 2015).
Chemical Reactions and Properties
Tris(4-cyanophenyl)methanol is part of the synthesis of highly active catalysts for CuAAC reactions, demonstrating its role in facilitating low catalyst loadings and compatibility with various functional groups (Etayo et al., 2016). Additionally, its derivatives exhibit strong fluorescence in solution, nano/microcrystals, and solid states, underlining its potential in materials science (Patra et al., 2007).
Physical Properties Analysis
The physical properties of tris(4-cyanophenyl)methanol derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of hydrogen bonds, as shown in structural analyses (Collins et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form complexes, are highlighted in the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol and its reactions with copper(II) nitrate, showcasing its utility in creating biomimetic structures with potential applications in catalysis and materials chemistry (Higgs et al., 1997).
科学研究应用
三(4-叠氮基苯基)甲醇用作一种多功能硫醇保护基团,可用于肽类合成和材料化学应用 (Qiu et al., 2023).
改进的(4-乙烯基苯基)二苯基甲醇合成有助于制备具有四氢呋喃交联剂的苯甲基官能化聚苯乙烯树脂,为固相有机合成提供合适的载体 (Manzotti, Reger, & Janda, 2000).
三(三(羟甲基)氨基甲烷)增强了羟基磷灰石纳米颗粒的胶体稳定性,从而导致更快的电泳沉积和涂层中更强的耐腐蚀性 (Farrokhi-Rad, 2016).
三(4-溴苯基)胺可有效间接氧化胺,根据电解条件将苄胺转化为席夫碱,产率高 (Pletcher & Zappi, 1989).
三(2-(二甲基氨基)苯基)甲醇盐衍生物涉及由三个两性离子氢键构建的有机阳离子,阴离子在氢键结构中发挥重要作用 (Zhang et al., 2015).
(4-甲氧基苯基)二苯基甲醇和三(2-甲氧基苯基)甲醇形成一个独特的四聚体,具有独特的氢键模式,表明具有独特的性质 (Patterson, Glidewell, & Ferguson, 1998).
固定在 Merrifield 树脂上的三(三唑基)甲醇-Cu(I)配合物在水性和有机介质中用作 CuAAC 反应的高活性可回收催化剂 (Ozkal et al., 2012).
三(2-(二甲基氨基)苯基)甲醇在分子的构象内转换和构象间转换中都起着至关重要的作用,涉及螺旋变化和单环翻转过程 (Niu et al., 2015).
安全和危害
When handling Tris(4-cyanophenyl)methanol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, seek immediate medical attention .
未来方向
Tris(4-cyanophenyl)methanol has potential applications in various fields, including organic and bioorganic chemistry, material science, and supramolecular chemistry . Its ability to act as a protecting group for thiols in peptoid synthesis and to be functionalized via copper-catalyzed cycloaddition reactions opens up new opportunities for materials chemistry applications .
属性
IUPAC Name |
4-[bis(4-cyanophenyl)-hydroxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O/c23-13-16-1-7-19(8-2-16)22(26,20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKKUWZSWVEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-cyanophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



